molecular formula C9H15ClO B7574518 1-Chloro-3-cyclohexylpropan-2-one

1-Chloro-3-cyclohexylpropan-2-one

Cat. No. B7574518
M. Wt: 174.67 g/mol
InChI Key: BBAFQOXCBXIWDE-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclohexylpropan-2-one, also known as CCPO, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CCPO is a derivative of cyclohexanone and has been studied for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclohexylpropan-2-one is not fully understood, but it is believed to modulate various biological pathways. In cancer research, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques by modulating the activity of enzymes involved in beta-amyloid production.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-Chloro-3-cyclohexylpropan-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. This compound also has a broad range of potential therapeutic applications, which makes it a versatile compound for research. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. This compound also has limited stability in solution, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for 1-Chloro-3-cyclohexylpropan-2-one research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent. This compound could also be studied for its potential to sensitize cancer cells to radiation therapy. In Alzheimer's disease research, this compound could be studied for its potential to improve cognitive function in human clinical trials. This compound could also be studied for its potential to inhibit the formation of beta-amyloid plaques in human clinical trials. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to modulate various biological pathways and has shown promise in cancer research, Alzheimer's disease research, and inflammation research. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential for therapeutic applications.

Synthesis Methods

The synthesis of 1-Chloro-3-cyclohexylpropan-2-one involves the reaction of cyclohexanone with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then purified by distillation to obtain pure this compound. This method has been optimized to produce high yields of this compound with minimal impurities.

Scientific Research Applications

1-Chloro-3-cyclohexylpropan-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-chloro-3-cyclohexylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAFQOXCBXIWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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